1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-isopropylurea
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Overview
Description
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-isopropylurea is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of the thiophene ring in the structure imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.
Scientific Research Applications
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-isopropylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with unique electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-isopropylurea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chlorothiophene-2-carbaldehyde and 2-methoxyethylamine.
Condensation Reaction: The aldehyde group of 5-chlorothiophene-2-carbaldehyde reacts with 2-methoxyethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Urea Formation: The amine reacts with isopropyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Mechanism of Action
The mechanism of action of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-isopropylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
- (2E)-1-(5-Chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one
Uniqueness
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-isopropylurea is unique due to the presence of both the methoxyethyl and isopropylurea groups, which can impart distinct chemical and physical properties. These functional groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-7(2)14-11(15)13-6-8(16-3)9-4-5-10(12)17-9/h4-5,7-8H,6H2,1-3H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHWKUIVUTPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC=C(S1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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